molecular formula C10H15NS B3014069 N-cyclohexylthiophen-3-amine CAS No. 1466890-46-9

N-cyclohexylthiophen-3-amine

Cat. No. B3014069
CAS RN: 1466890-46-9
M. Wt: 181.3
InChI Key: VKIGBEBIJFEUSS-UHFFFAOYSA-N
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Description

N-cyclohexylthiophen-3-amine is a compound that is structurally related to various synthesized amines which have been studied for their chemical and biological properties. Although the specific compound this compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the potential characteristics and behaviors of this compound.

Synthesis Analysis

The synthesis of related thiazole and dithienopyrrole derivatives has been described in the literature. For instance, the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives involves a three-step pathway, which includes the use of NMR, FT-IR, and mass spectral analysis for characterization, followed by single crystal X-ray diffraction studies for structural confirmation . Similarly, dithieno[3,2-b:2',3'-d]pyrroles incorporating N-acyl groups have been prepared from 3-bromothiophene via copper-catalyzed amidation, indicating that the synthesis of this compound could potentially involve similar methodologies .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, revealing that different substituents can lead to crystallization in various systems such as triclinic and monoclinic, with specific space groups . The analysis of torsional angles and intermolecular interactions, including hydrogen bonding, C-H···π, and π···π stacking interactions, has been performed, which contributes to the stability of these molecules . This suggests that this compound may also exhibit specific molecular interactions that could be analyzed similarly.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the synthesis of related compounds involves reactions such as copper-catalyzed amidation, which could be relevant to the chemical reactivity of this compound . Additionally, the condensation reactions used to prepare N-substituted amides of related structures suggest that this compound could also undergo similar reactions to form various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, FT-IR, mass spectrometry, and electrochemical and photophysical analyses . These studies have provided data on the stability of the HOMO and LUMO energy levels, which are important for the electronic properties of conjugated materials . The biological activity of N-substituted amides indicates that this compound could also possess interesting microbiological and pharmacological properties, which could be explored through similar screenings .

Scientific Research Applications

Synthesis and Characterization

  • N-cyclohexylthiophen-3-amine serves as a building block in the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which are important for conjugated polymeric systems. These compounds display notable electrochemical and photophysical properties (Ogawa & Rasmussen, 2003).

Catalytic Applications

  • It acts as an intermediate in copper-catalyzed amination of halothiophenes. This process is essential for the development of materials with electronic and optoelectronic applications (Lu & Twieg, 2005).

Ligand Use in Chemical Reactions

  • The compound is utilized in copper-catalyzed amination reactions involving aryl halides, yielding secondary or tertiary amines. These amines are versatile synthetic building blocks for various chemical transformations (Tian et al., 2019).

Polymer Chemistry

  • In polymer chemistry, this compound derivatives are used in the synthesis of polythiophenes. These polymers are significant in the field of organic electronics due to their unique electronic properties (Bernier et al., 2002).

Applications in Organic Electronics

  • This compound is instrumental in the development of polythiophenes with varying electronic characteristics. These polymers have applications in the field of organic electronics, particularly in the development of conductive materials (Somanathan & Wegner, 1995).

properties

IUPAC Name

N-cyclohexylthiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIGBEBIJFEUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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